molecular formula C4H8N2O3S B6179532 4-nitroso-1lambda6-thiomorpholine-1,1-dione CAS No. 2245709-19-5

4-nitroso-1lambda6-thiomorpholine-1,1-dione

Cat. No.: B6179532
CAS No.: 2245709-19-5
M. Wt: 164.2
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Description

4-nitroso-1lambda6-thiomorpholine-1,1-dione is a chemical compound with the molecular formula C4H8N2O3S and a molecular weight of 164.18 g/mol This compound is characterized by the presence of a nitroso group (-NO) attached to a thiomorpholine ring, which is a sulfur-containing heterocycle

Preparation Methods

The synthesis of 4-nitroso-1lambda6-thiomorpholine-1,1-dione can be achieved through several synthetic routes. One common method involves the reaction of thiomorpholine with nitrosating agents under controlled conditions. The reaction typically requires an acidic medium and a temperature range of 0-5°C to ensure the selective formation of the nitroso group . Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.

Chemical Reactions Analysis

4-nitroso-1lambda6-thiomorpholine-1,1-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

4-nitroso-1lambda6-thiomorpholine-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-nitroso-1lambda6-thiomorpholine-1,1-dione involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

4-nitroso-1lambda6-thiomorpholine-1,1-dione can be compared with other similar compounds, such as:

    Thiomorpholine-1,1-dione: Lacks the nitroso group, resulting in different chemical reactivity and biological activity.

    4-nitroso-1lambda6-thiomorpholine-1,1-dioxide: Contains an additional oxygen atom, which can influence its oxidation state and reactivity.

    Nitrosomorpholine: A structurally related compound with a different ring system, leading to distinct chemical and biological properties.

The uniqueness of this compound lies in its specific combination of a nitroso group and a thiomorpholine ring, which imparts unique chemical and biological characteristics.

Properties

CAS No.

2245709-19-5

Molecular Formula

C4H8N2O3S

Molecular Weight

164.2

Purity

95

Origin of Product

United States

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